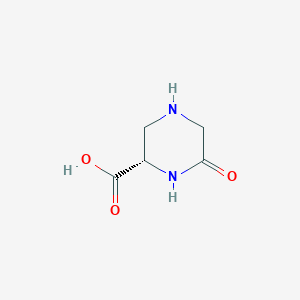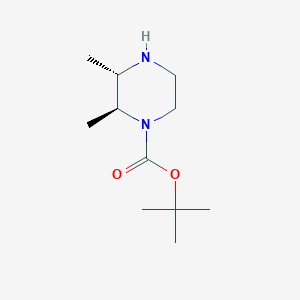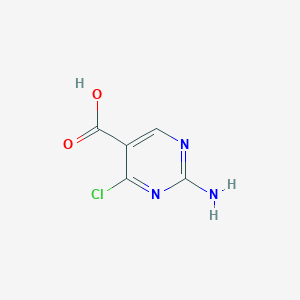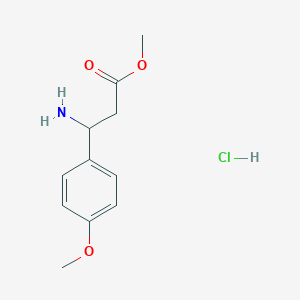
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
説明
“Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 124082-17-3 . It has a molecular weight of 245.71 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Morpholine Hydrochloride Derivatives : A study described the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine. This process offers advantages like easy operation, short reaction time, and high yield (Tan Bin, 2011).
Corrosion Inhibition : Research on α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, showed significant inhibition of mild steel corrosion in hydrochloric acid. This points towards industrial applications, particularly in steel pickling processes (Gupta et al., 2017).
Pharmacological Applications
Diltiazem Hydrochloride Synthesis : A study demonstrated the enzymatic kinetic resolution of racemic methyl trans-3-(4-methoxyphenyl)glycidate, a key intermediate in synthesizing the drug diltiazem hydrochloride, through transesterification reactions (Cantele et al., 2001).
Antimalarial Activity : Synthesis and structure-activity relationships of various compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols derived from substituted 1-phenyl-2-propanones, were studied for their antimalarial activity. This exploration is crucial in developing new antimalarial drugs (Werbel et al., 1986).
Biochemical Studies
Metabolism Study : The metabolic conversion of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats was studied, providing insights into the metabolic pathways and potential toxicological aspects of compounds used in food flavorings (Jodynis-Liebert, 1993).
Uterine Relaxant Synthesis : A study designed and synthesized novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as potent uterine relaxants. This research contributes to developing new drugs for managing preterm labor (Viswanathan et al., 2005).
These studies highlight the diverse applications of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride and related compounds in chemical synthesis, pharmacology, and biochemical research.
The scientific research applications of "this compound" encompass various areas, including synthetic methodologies, corrosion inhibition, and enzymatic kinetic resolution. Here's a detailed overview based on the available literature:
Synthetic Methodologies
Research in synthetic chemistry has explored compounds structurally related to this compound for their potential in various syntheses. For example, the compound has been involved in the synthesis of morpholine derivatives, highlighting its utility in creating molecules with potential applications in medicinal chemistry and materials science (Tan Bin, 2011).
Corrosion Inhibition
Compounds with structural similarities have been studied for their corrosion inhibition properties. These studies provide insights into the protective capabilities of amino and methoxyphenyl groups against corrosion, particularly in steel, which is crucial for industrial applications, including pickling processes in the metal industry (N. Gupta et al., 2017).
Enzymatic Kinetic Resolution
The compound has been used as a key intermediate in the enzymatic kinetic resolution of racemic mixtures, illustrating its importance in producing enantiomerically pure substances. This application is particularly relevant in the pharmaceutical industry, where the synthesis of the drug diltiazem hydrochloride, among others, involves such intermediates (F. Cantele et al., 2001).
Additional Applications
Research has also explored the use of related compounds in the synthesis of new prodrugs, aiming to improve the bioavailability and efficacy of existing pharmaceutical agents. This includes the development of water-soluble prodrugs for adenosine A2A receptor antagonists, which could have implications for treatments involving this receptor (K. Vollmann et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary targets of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces a change in their function, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
特性
IUPAC Name |
methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBYAHWVBKOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124082-17-3 | |
| Record name | Benzenepropanoic acid, β-amino-4-methoxy-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124082-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)

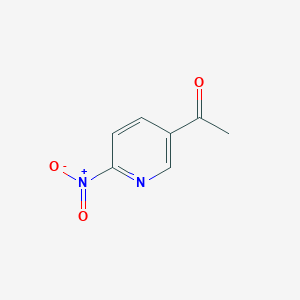



![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)


